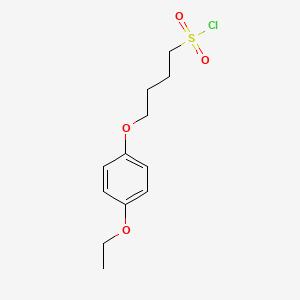
4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride consists of 12 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 4 oxygen atoms, and 1 sulfur atom. The exact 3D structure is not provided in the search results.Scientific Research Applications
4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a substrate in biochemical assays. It has also been used in the study of enzyme kinetics, drug metabolism, and other biochemical processes. This compound has been used to study the effects of various drugs on the human body, as well as to study the effects of environmental pollutants on the environment.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride is not fully understood. However, it is believed that this compound acts as a proton donor, transferring protons from its sulfonyl group to a substrate molecule. This proton transfer can lead to the formation of a new bond between the substrate and this compound, which can then be used to catalyze a variety of chemical reactions.
Biochemical and Physiological Effects
This compound has been used in studies of the biochemical and physiological effects of various drugs on the human body. In particular, it has been used to study the effects of drugs on enzyme kinetics and drug metabolism. This compound has also been used to study the effects of environmental pollutants on the environment.
Advantages and Limitations for Lab Experiments
4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent that is readily available and has a high purity. Furthermore, it is soluble in water and can be easily handled and stored. However, there are some limitations to its use in laboratory experiments. This compound is a relatively unstable compound and can decompose at temperatures above 80°C, making it unsuitable for use in high-temperature reactions.
Future Directions
There are several potential future directions for the use of 4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride in scientific research. This compound could be used in the study of drug metabolism, as well as in the study of the effects of environmental pollutants on the environment. It could also be used in the study of enzyme kinetics and the effects of various drugs on the human body. Additionally, this compound could be used to develop new methods of organic synthesis and to catalyze a variety of chemical reactions.
Safety and Hazards
4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride is a hazardous chemical. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It should not be inhaled, and protective clothing, gloves, and eye/face protection should be worn when handling it . It should be used only in a well-ventilated area or outdoors .
properties
IUPAC Name |
4-(4-ethoxyphenoxy)butane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO4S/c1-2-16-11-5-7-12(8-6-11)17-9-3-4-10-18(13,14)15/h5-8H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIDFWUYEVKQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B1443810.png)


![N-(4-Chloro-phenyl)-2-[4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetamide](/img/structure/B1443814.png)






![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloro-2-phenylacetamide](/img/structure/B1443827.png)
![tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate](/img/structure/B1443828.png)

![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine](/img/structure/B1443831.png)